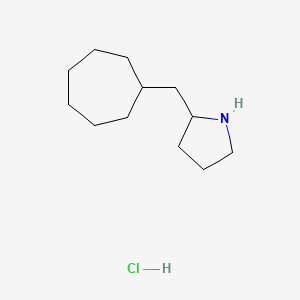
2-(Cycloheptylmethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cycloheptylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is typically used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves the reaction of cycloheptylmethylamine with pyrrolidine under specific conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cycloheptylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Cycloheptylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cycloheptylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(Cycloheptylmethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound with a simpler structure.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-(Cyclohexylmethyl)pyrrolidine: A similar compound with a cyclohexylmethyl group instead of a cycloheptylmethyl group.
The uniqueness of this compound lies in its specific cycloheptylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H24ClN |
|---|---|
Peso molecular |
217.78 g/mol |
Nombre IUPAC |
2-(cycloheptylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-7-11(6-3-1)10-12-8-5-9-13-12;/h11-13H,1-10H2;1H |
Clave InChI |
PEFKHAAERDNXAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CC2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
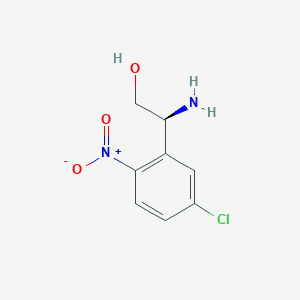
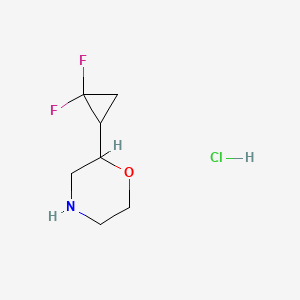
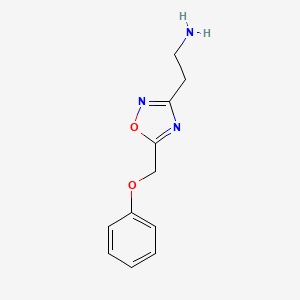
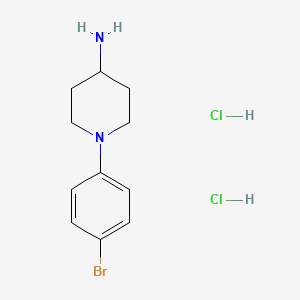

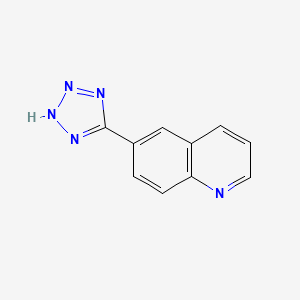
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
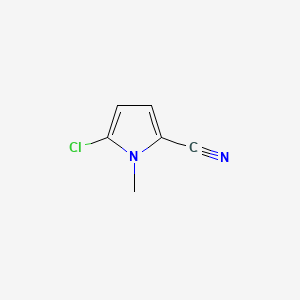
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
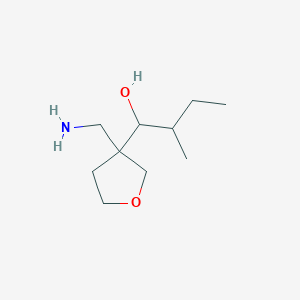
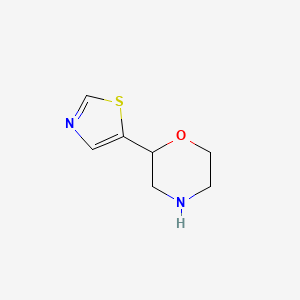
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
